GS-829845 is a significant research compound identified as the primary active metabolite of filgotinib [, , , ]. It plays a crucial role in studying the inhibition of Janus kinase 1 (JAK1), a signaling molecule involved in inflammatory pathways [, ]. This analysis focuses solely on the scientific research aspects of GS-829845, excluding drug use, dosage, and side effects.
5-[4-(1,1-Dioxothiomorpholin-4-ylmethyl)-phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine is a complex organic compound notable for its potential pharmacological applications. It belongs to the class of triazole derivatives, which are recognized for their diverse biological activities, including antimicrobial and anticancer properties. The compound's structure features a triazole ring fused with a pyridine moiety, which is significant in drug design due to its ability to interact with various biological targets.
This compound can be classified as a triazolo-pyridine derivative with a morpholine substituent. The classification is based on its structural components:
The synthesis of 5-[4-(1,1-Dioxothiomorpholin-4-ylmethyl)-phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine typically involves multi-step synthetic pathways. One common method includes:
The synthesis may employ various catalysts and solvents to optimize yield and purity. For example, the use of ethanol as a solvent and specific catalysts has been shown to enhance reaction efficiency in related synthetic pathways .
The molecular formula of 5-[4-(1,1-Dioxothiomorpholin-4-ylmethyl)-phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine is . Its structure features:
The compound's structural data can be represented in molecular modeling software for visualization and further analysis of its potential interactions with biological targets .
The chemical reactivity of this compound can be explored through various types of reactions:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to facilitate further synthetic modifications.
The mechanism of action for 5-[4-(1,1-Dioxothiomorpholin-4-ylmethyl)-phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine is likely related to its ability to interact with specific biological targets. These may include:
Quantitative structure–activity relationship (QSAR) studies can provide insights into how structural modifications affect biological activity, guiding further development .
The physical properties of 5-[4-(1,1-Dioxothiomorpholin-4-ylmethyl)-phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine include:
Chemical properties include:
Analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) can provide detailed insights into its structural characteristics and purity levels .
The primary applications of 5-[4-(1,1-Dioxothiomorpholin-4-ylmethyl)-phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine lie within medicinal chemistry:
Further research into this compound could lead to novel therapeutic agents that leverage its unique structural properties for enhanced efficacy in treating diseases.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4